molecular formula C16H24BrN5O B10950378 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

Cat. No.: B10950378
M. Wt: 382.30 g/mol
InChI Key: QDQQDVODXKNABW-UHFFFAOYSA-N
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Description

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and other biochemical processes.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole ring and other functional groups allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE include other pyrazole derivatives, such as:

Properties

Molecular Formula

C16H24BrN5O

Molecular Weight

382.30 g/mol

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C16H24BrN5O/c1-6-22-13(4)14(11(2)19-22)9-20(5)16(23)7-8-21-10-15(17)12(3)18-21/h10H,6-9H2,1-5H3

InChI Key

QDQQDVODXKNABW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=O)CCN2C=C(C(=N2)C)Br)C

Origin of Product

United States

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